![molecular formula C13H10Cl2N4O B1674250 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol CAS No. 866927-10-8](/img/structure/B1674250.png)
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Vue d'ensemble
Description
IC87201 est un composé connu pour son rôle d'inhibiteur de l'interaction entre la protéine de densité postsynaptique 95 (PSD-95) et la synthase d'oxyde nitrique neuronale (nNOS). Cette interaction est cruciale dans la voie de signalisation intracellulaire des récepteurs du N-méthyl-D-aspartate (NMDA), qui sont impliqués dans divers processus neurologiques. IC87201 s'est avéré prometteur pour réduire les lésions cérébrales post-AVC et améliorer les performances comportementales chez les modèles animaux .
Analyse Des Réactions Chimiques
IC87201 subit principalement des réactions qui impliquent son interaction avec les protéines plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe la liaison de la PSD-95 à la nNOS, réduisant ainsi la production d'oxyde nitrique, qui est un facteur clé dans l'excitotoxicité et les dommages neuronaux . L'efficacité du composé est évaluée par des méthodes biochimiques et biophysiques telles que la polarisation de fluorescence et la calorimétrie de titration isotherme .
Applications de la recherche scientifique
IC87201 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la neurologie et de la cardiologie :
Gestion de la douleur : Le composé présente des propriétés analgésiques dans les modèles animaux de douleur, ce qui en fait un candidat pour des recherches plus approfondies dans la gestion de la douleur.
Mécanisme d'action
IC87201 exerce ses effets en inhibant l'interaction protéine-protéine entre la PSD-95 et la nNOS. Cette inhibition bloque la production de monophosphate de guanosine cyclique (GMPc) induite par le NMDA dans les cultures d'hippocampe, réduisant ainsi l'excitotoxicité et les dommages neuronaux . Le composé cible spécifiquement les domaines PDZ de la PSD-95, empêchant son interaction avec la nNOS sans affecter d'autres interactions cruciales de la PSD-95 .
Applications De Recherche Scientifique
IC87201 has several scientific research applications, particularly in the fields of neurology and cardiology:
Mécanisme D'action
IC87201 exerts its effects by inhibiting the protein-protein interaction between PSD-95 and nNOS. This inhibition blocks the NMDA-induced production of cyclic guanosine monophosphate (cGMP) in hippocampal cultures, thereby reducing excitotoxicity and neuronal damage . The compound specifically targets the PDZ domains of PSD-95, preventing its interaction with nNOS without affecting other crucial interactions of PSD-95 .
Comparaison Avec Des Composés Similaires
IC87201 est souvent comparé à ZL006, un autre inhibiteur de l'interaction nNOS/PSD-95. Les deux composés se sont avérés prometteurs pour réduire les dommages cérébraux ischémiques et la douleur dans les modèles animaux . IC87201 s'est révélé plus efficace dans certaines études, en particulier pour réduire les effets secondaires cardiaques post-ischémiques . D'autres composés similaires comprennent le bromhydrate de dextrométhorphane monohydraté, qui agit comme un antagoniste du récepteur NMDA mais avec des mécanismes et une efficacité différents .
Méthodes De Préparation
La synthèse de IC87201 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Bien que les voies de synthèse détaillées et les méthodes de production industrielle ne soient pas facilement disponibles dans le domaine public, on sait que le composé est synthétisé par une série de réactions organiques qui garantissent la bonne configuration structurale nécessaire à son activité biologique .
Activité Biologique
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol is a compound that has garnered interest due to its unique structural features and potential applications in various fields, particularly in photostabilization and biological activity. The presence of the benzotriazole moiety is significant for its UV absorption properties, while the dichlorophenol group contributes to its reactivity and biological interactions.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 263.1 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and potential cytotoxic effects. The benzotriazole derivatives are known for their interaction with various cellular components, which may lead to diverse biological responses.
Antimicrobial Activity
Studies have shown that benzotriazole derivatives can display significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus (both MRSA and MSSA), Escherichia coli, and Bacillus subtilis. Results indicate that certain derivatives exhibit zone inhibition diameters comparable to standard antibiotics .
- Antifungal Activity : The introduction of halogen substituents in benzotriazole structures has been linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 25 μg/mL .
Study 1: Antibacterial Efficacy
A study conducted on a series of benzotriazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The derivatives showed varying degrees of activity, with some compounds inhibiting bacterial growth at concentrations as low as 12.5 μg/mL .
Study 2: Cytotoxic Effects
In vitro studies have indicated that certain benzotriazole compounds can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells. Further research is required to elucidate the exact pathways involved.
Comparative Analysis of Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Unique Properties | Biological Activity |
---|---|---|---|
2-(2H-benzotriazol-2-yl)-4-methylphenol | Methyl group instead of dichloro | Excellent UV absorption | Moderate antibacterial activity |
2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol | tert-butyl enhances solubility | Used as a UV stabilizer | Significant antifungal activity |
3-(3-(2H-benzotriazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid | Propanoic acid side chain | Strong antioxidant properties | Antimicrobial effects observed |
Propriétés
IUPAC Name |
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVTUCLCBXQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IC87201 interact with its target and what are the downstream effects?
A: IC87201 disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, IC87201 reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.
Q2: What are the documented effects of IC87201 in animal models of stroke?
A: In a rat model of middle cerebral artery occlusion (MCAO), IC87201 administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that IC87201 administration attenuates post-stroke injuries [].
Q3: How does IC87201 impact opioid reward and relapse-like behavior?
A: Research indicates that IC87201 can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, IC87201 attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while IC87201 didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].
Q4: Are there any known structural analogs of IC87201 with similar biological activity?
A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like IC87201, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.
Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?
A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, IC87201 and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.